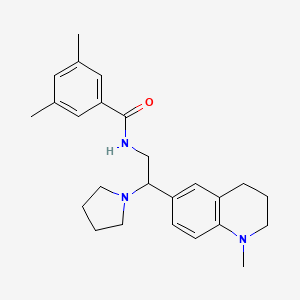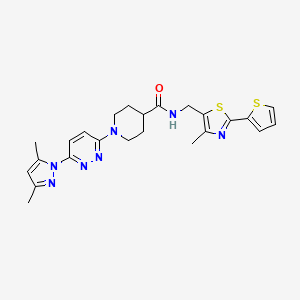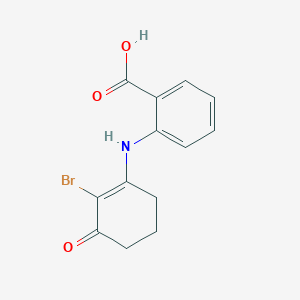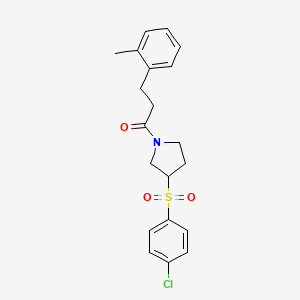
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine is an organic compound that features a benzodioxole ring and a pyridine moiety connected via an ethanamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Ethanamine Linker: The benzodioxole intermediate is then reacted with an appropriate halogenated ethanamine derivative, such as 2-chloroethylamine, under basic conditions to form the desired product.
Introduction of the Pyridine Moiety: The final step involves the nucleophilic substitution reaction between the ethanamine intermediate and a pyridine derivative, such as 3-bromomethylpyridine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine linker, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the imine or amide functionalities back to the amine.
Substitution: The benzodioxole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Regeneration of the amine functionalities.
Substitution: Various substituted derivatives of the benzodioxole and pyridine rings.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues, while the pyridine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-(1,3-Benzodioxol-5-yl)ethanamine: Lacks the pyridine moiety, making it less versatile in terms of chemical reactivity.
N-(Pyridin-3-ylmethyl)ethanamine: Lacks the benzodioxole ring, reducing its potential for π-π interactions.
Uniqueness: 2-(1,3-Benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine is unique due to the presence of both the benzodioxole and pyridine moieties, which confer a combination of chemical reactivity and biological activity not found in the individual components.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-13(9-16-6-1)10-17-7-5-12-3-4-14-15(8-12)19-11-18-14/h1-4,6,8-9,17H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMRKSJFXOVPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(propan-2-yloxy)benzoyl]-1,4-diazepane](/img/structure/B2974111.png)

![4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2974113.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)


![3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)
![ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2974126.png)
![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)
